molecular formula C16H23ClN2O3 B8635036 Tert-butyl 4-(4-amino-3-chlorophenoxy)piperidine-1-carboxylate CAS No. 1018895-07-2

Tert-butyl 4-(4-amino-3-chlorophenoxy)piperidine-1-carboxylate

Cat. No. B8635036
M. Wt: 326.82 g/mol
InChI Key: SGMGSHJVNFEOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088767B2

Procedure details

tert-Butyl 4-(4-amino-3-chlorophenoxy)piperidine-1-carboxylate was prepared in the same manner as tert-Butyl 4-(3-(4-amino-5-chloro-2 methylphenoxy)propyl)piperazine-1-carboxylate. Reaction of N-Boc-4-hydroxypiperidine with sodium hydride in anhydrous THF, followed by 2-chloro-4-fluoro-1-nitrobenzene (commercially available from Acros) gave tert-butyl 4-(3-chloro-4-nitrophenoxy)piperidine-1-carboxylate. Reduction of the tent-butyl 4-(3-chloro-4-nitrophenoxy)piperidine-1-carboxylate using ammonium formate and iron dust in refluxing toluene-water mixture gave tert-butyl 4-(4-amino-3-chlorophenoxy)piperidine-1-carboxylate in 79% yield. 1H-NMR (400 MHz, CDCl3): δ 6.88 (m, 1H), 6.70 (m, 2H), 4.26 (m, 1H), 3.79 (s, br, 2H), 3.68 (m, 2H), 3.30 (m, 2H), 1.86 (m, 2H), 1.71 (m, 2H), 1.56 (s, 9H). MS (EI): 227 (MH+).
Name
tert-Butyl 4-(3-(4-amino-5-chloro-2 methylphenoxy)propyl)piperazine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:24]([Cl:25])=[CH:23][C:5](OCCCN2CCN(C(OC(C)(C)C)=O)CC2)=[C:4](C)[CH:3]=1.[C:27]([N:34]1[CH2:39][CH2:38][CH:37]([OH:40])[CH2:36][CH2:35]1)([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28].[H-].[Na+].[Cl:43][C:44]1[CH:49]=[C:48](F)[CH:47]=[CH:46][C:45]=1[N+:51]([O-:53])=[O:52]>C1COCC1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:40][CH:37]2[CH2:38][CH2:39][N:34]([C:27]([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28])[CH2:35][CH2:36]2)=[CH:23][C:24]=1[Cl:25].[Cl:43][C:44]1[CH:49]=[C:48]([CH:47]=[CH:46][C:45]=1[N+:51]([O-:53])=[O:52])[O:40][CH:37]1[CH2:38][CH2:39][N:34]([C:27]([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28])[CH2:35][CH2:36]1 |f:2.3|

Inputs

Step One
Name
tert-Butyl 4-(3-(4-amino-5-chloro-2 methylphenoxy)propyl)piperazine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(OCCCN2CCN(CC2)C(=O)OC(C)(C)C)C=C1Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)Cl
Name
Type
product
Smiles
ClC=1C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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